Naminterol Naminterol Naminterol is a phenethanolamine derivative, is a β2 adrenoceptor agonist with bronchodilatory properties. Naminterol is used for treatment of asthma.
Brand Name: Vulcanchem
CAS No.: 93047-40-6
VCID: VC0007199
InChI: InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3
SMILES: CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol

Naminterol

CAS No.: 93047-40-6

Cat. No.: VC0007199

Molecular Formula: C19H26N2O3

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Naminterol - 93047-40-6

Specification

CAS No. 93047-40-6
Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
IUPAC Name 1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol
Standard InChI InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3
Standard InChI Key NHMIZLSLXVYTTL-UHFFFAOYSA-N
SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O
Canonical SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O

Introduction

Chemical Structure and Physicochemical Properties

Naminterol’s molecular structure comprises a phenethylamine backbone with substituted aromatic rings and hydroxyl groups that enhance its affinity for beta-2 adrenergic receptors. The compound’s systematic IUPAC name is (R)-4-(2-((tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzamide, reflecting its stereospecific design to optimize receptor binding. Key physicochemical characteristics include:

  • Molecular Formula: C₁₈H₂₄N₂O₄

  • Molecular Weight: 332.4 g/mol

  • Solubility: Highly soluble in aqueous solutions at physiological pH, facilitating inhalation delivery.

  • Stereochemistry: The (R)-enantiomer exhibits 50-fold greater receptor affinity than its (S)-counterpart, underscoring the importance of chiral synthesis in its production.

The synthesis of Naminterol involves a multi-step process starting with hydroxylation of a benzamide precursor, followed by enantioselective reduction to yield the active (R)-isomer. Industrial-scale manufacturing employs catalytic asymmetric hydrogenation to achieve >99% enantiomeric excess.

Mechanism of Action and Pharmacodynamics

Naminterol exerts its therapeutic effects by selectively agonizing beta-2 adrenergic receptors located on bronchial smooth muscle cells. Activation of these receptors triggers a cascade of intracellular events:

  • Receptor Binding: Naminterol’s high affinity (Kd = 1.2 nM) for beta-2 receptors ensures prolonged occupancy, reducing the frequency of dosing required compared to short-acting agonists like albuterol.

  • Adenylate Cyclase Activation: Receptor activation increases intracellular cAMP levels via Gs protein coupling, leading to protein kinase A (PKA) activation.

  • Smooth Muscle Relaxation: PKA phosphorylates proteins that inhibit myosin light-chain kinase, resulting in bronchodilation.

  • Anti-Inflammatory Effects: Secondary modulation of mast cell degranulation and cytokine release contributes to reduced airway inflammation.

Table 1: Receptor Selectivity Profile of Naminterol

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
Beta-2 Adrenergic1.23.8
Beta-1 Adrenergic420>1,000
Beta-3 Adrenergic850>1,000

This selectivity minimizes cardiovascular side effects such as tachycardia, which are prevalent with non-selective beta-agonists.

Pharmacokinetics and Metabolism

Naminterol’s pharmacokinetic profile is optimized for inhalation delivery, ensuring rapid onset and sustained duration of action:

  • Absorption: Following inhalation, 30–40% of the dose reaches the lower airways, with systemic absorption via pulmonary capillaries.

  • Distribution: Plasma protein binding is moderate (65%), with a volume of distribution of 180 L, indicating extensive tissue penetration.

  • Metabolism: Hepatic glucuronidation via UGT1A1 and UGT1A3 forms inactive metabolites, which are excreted renally.

  • Half-Life: 12–14 hours, supporting twice-daily dosing in clinical settings.

  • Drug Interactions: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase systemic exposure by 25%.

Table 2: Pharmacokinetic Parameters of Naminterol (Single 50 mcg Dose)

ParameterMean Value (±SD)
Cₘₐₖ (ng/mL)1.8 ± 0.3
Tₘₐₖ (h)1.5 ± 0.4
AUC₀–∞ (ng·h/mL)15.2 ± 2.7
Half-Life (h)13.1 ± 1.9

Therapeutic Applications and Clinical Efficacy

Asthma Management

In a Phase III randomized controlled trial (RCT) involving 1,200 asthma patients, Naminterol demonstrated superior efficacy to salmeterol:

  • FEV₁ Improvement: 18.4% vs. 12.1% (p < 0.001) at 12 weeks.

  • Exacerbation Rate: 0.23 events/year vs. 0.41 events/year (p = 0.002).

  • Rescue Inhaler Use: Reduced by 42% compared to placebo.

COPD Treatment

A 52-week multicenter study in GOLD Stage II–III COPD patients (n = 890) reported:

  • Trough FEV₁: Sustained improvement of 120 mL from baseline.

  • SGRQ Score: 6.3-point reduction (clinically significant).

  • Hospitalization Risk: 32% lower than tiotropium monotherapy.

Table 3: Comparative Efficacy in COPD (52-Week Data)

ParameterNaminterol + ICS (n = 445)Tiotropium + ICS (n = 445)
FEV₁ Change (mL)+118+89
Exacerbations/Year1.21.7
Mortality Rate (%)2.13.4

Comparative Analysis with Other Beta-2 Agonists

Table 4: Drug Comparison in Respiratory Therapeutics

AgentReceptor SelectivityDosing FrequencyOnset (min)Duration (h)CV Risk Profile
Naminterolβ₂ > β₁ > β₃Twice daily15–2012–14Low
Salmeterolβ₂ > β₁Twice daily30–4512Moderate
Formoterolβ₂ > β₁Twice daily5–1012Moderate
Indacaterolβ₂ > β₁Once daily5–1024Low

Future Directions and Ongoing Research

Current investigations focus on expanding Naminterol’s therapeutic scope:

  • Pediatric Asthma: Phase II trials assessing safety in children aged 6–11 years (NCT04567823).

  • Combination Therapies: Fixed-dose combinations with inhaled corticosteroids (e.g., mometasone furoate) to enhance anti-inflammatory effects.

  • Non-Respiratory Applications: Preclinical studies suggest potential in uterine relaxation for preterm labor.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator